2-Azetidinone, 3,3-diethyl-
Overview
Description
2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 2-Azetidinone, 3,3-diethyl- is not fully understood. However, studies have suggested that it may inhibit bacterial cell wall synthesis and disrupt viral replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical And Physiological Effects
Studies have shown that 2-Azetidinone, 3,3-diethyl- can have various biochemical and physiological effects. It has been shown to reduce the growth of bacterial and viral cells, induce apoptosis in cancer cells, and inhibit inflammation. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for drug development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Azetidinone, 3,3-diethyl- is its ease of synthesis and high yield. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe and promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-Azetidinone, 3,3-diethyl-. One possible direction is the development of this compound as a novel antibacterial, antiviral, or anticancer agent. Additionally, this compound could be studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone, 3,3-diethyl- is a cyclic amide compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of novel antibacterial, antiviral, or anticancer agents, as well as its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Synthesis Methods
2-Azetidinone, 3,3-diethyl- is synthesized through a specific method that involves the reaction of 3,3-diethylacrylamide with phthalimide in the presence of a base. The resulting product is then hydrolyzed to obtain 2-Azetidinone, 3,3-diethyl-. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Scientific Research Applications
2-Azetidinone, 3,3-diethyl- has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial, antiviral, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
3,3-diethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUOLXEAFNULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166792 | |
Record name | 2-Azetidinone, 3,3-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethylazetidin-2-one | |
CAS RN |
16006-10-3 | |
Record name | 2-Azetidinone, 3,3-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azetidinone, 3,3-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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